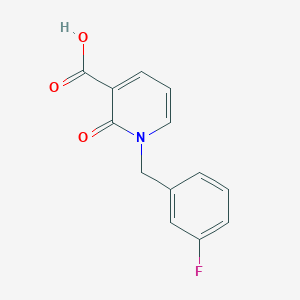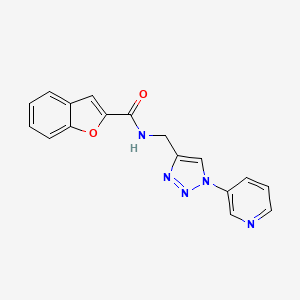![molecular formula C9H17N B2572923 (2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine CAS No. 2248219-49-8](/img/structure/B2572923.png)
(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine, also known as Bicuculline, is a natural alkaloid that is commonly used in scientific research to study the effects of GABAergic neurotransmission. This compound is a potent antagonist of the GABA-A receptor, which is the main inhibitory receptor in the central nervous system.1.0]hexanyl)propan-1-amine.
作用機序
(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine is a competitive antagonist of the GABA-A receptor, which means that it binds to the same site as GABA and prevents its binding. GABA-A receptors are pentameric ion channels that are composed of several subunits, including α, β, and γ subunits. (2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine binds to the α subunit of the receptor, which is responsible for the binding of GABA. By blocking the GABA-A receptor, (2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine can increase neuronal excitability and induce seizures and convulsions.
Biochemical and Physiological Effects:
(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine has several biochemical and physiological effects, including the induction of seizures and convulsions, the disruption of GABAergic neurotransmission, and the modulation of neuronal excitability. (2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine can also affect the release of other neurotransmitters, such as glutamate and dopamine, which can have downstream effects on behavior and cognition.
実験室実験の利点と制限
(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine has several advantages for lab experiments, including its potency and selectivity for the GABA-A receptor, its ability to induce seizures and convulsions, and its well-established role in the study of GABAergic neurotransmission. However, (2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine also has several limitations, including its potential toxicity and the need for careful dosing and handling. Additionally, (2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine can have off-target effects on other receptors and neurotransmitters, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of (2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine, including the development of more selective and potent GABA-A receptor antagonists, the exploration of the role of GABAergic neurotransmission in neurological disorders, and the investigation of the downstream effects of (2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine on behavior and cognition. Additionally, (2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine can be used in combination with other compounds, such as GABA agonists or modulators of other neurotransmitter systems, to better understand the complex interactions between different neurotransmitters and their receptors.
合成法
(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine can be synthesized from the alkaloid strychnine, which is found in the seeds of the Strychnos nux-vomica tree. The synthesis involves several steps, including the reduction of strychnine to 21,22-dihydrostrychnine, followed by the formation of the bicyclic ring system and the introduction of the amine group. The final product is obtained through purification and isolation.
科学的研究の応用
(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine is commonly used in scientific research to study the effects of GABAergic neurotransmission. This compound is a potent antagonist of the GABA-A receptor, which is the main inhibitory receptor in the central nervous system. By blocking the GABA-A receptor, (2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine can induce seizures and convulsions, which can be used to study the mechanisms of epilepsy and other neurological disorders. (2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine can also be used to study the role of GABAergic neurotransmission in learning and memory, anxiety, and addiction.
特性
IUPAC Name |
(2S)-2-(2-bicyclo[3.1.0]hexanyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-6(5-10)8-3-2-7-4-9(7)8/h6-9H,2-5,10H2,1H3/t6-,7?,8?,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFQZPVXILPTSZ-LJSVPSOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC2C1C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCC2C1C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4,4-Trifluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]butanamide](/img/structure/B2572844.png)

![2-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2572846.png)

![N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2572850.png)

![2,6-dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2572855.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide](/img/structure/B2572858.png)

![N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2572862.png)
![3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one](/img/structure/B2572863.png)